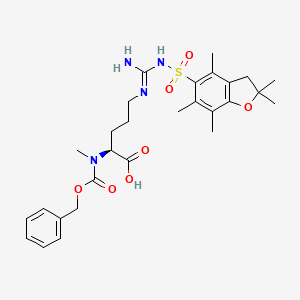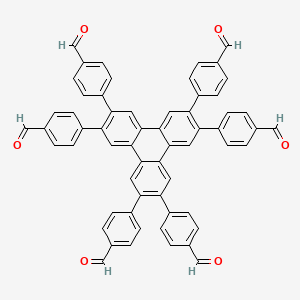![molecular formula C14H16Cl2N4 B8197637 [1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride](/img/structure/B8197637.png)
[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
Descripción general
Descripción
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride is a chemical compound with the molecular formula C14H14N4·2HCl. It is a derivative of biphenyl, where the biphenyl core is substituted with carboximidamide groups at the 4 and 4’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The carboximidamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Biphenyl]-4-carboximidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- N,N-dimethyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide hydroiodide
Uniqueness
[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride is unique due to its biphenyl core with two carboximidamide groups, which provides distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
IUPAC Name |
4-(4-carbamimidoylphenyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4.2ClH/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;/h1-8H,(H3,15,16)(H3,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIUBJGFSOANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B8197564.png)
![(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197569.png)
![4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8197576.png)


![(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8197590.png)
![2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197593.png)

![(R)-6,6'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8197599.png)


![(S)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8197615.png)
![Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde](/img/structure/B8197624.png)
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)
